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Compound of Interest

Compound Name: YK11

Cat. No.: B15541520 Get Quote

Core Mechanism of Action: A Dual Approach
YK11's anabolic effects are not mediated by a single pathway but by a synergistic combination

of two distinct molecular actions: partial androgen receptor agonism and myostatin inhibition.

Partial and Gene-Selective Androgen Receptor Agonism
YK11 binds to the androgen receptor (AR) but acts as a partial agonist.[1] Unlike full agonists

such as DHT, YK11 does not induce the canonical N-terminal/C-terminal (N/C) interaction of

the AR, a conformational change required for maximal transcriptional activation.[1][2] This

results in a gene-selective modulation, where YK11 activates a specific subset of androgen-

responsive genes. This selective action is thought to contribute to its anabolic specificity in

muscle tissue while potentially minimizing other androgenic effects.[1] Studies in AR-positive

breast cancer cells have shown that YK11 and DHT produce different patterns of AR

recruitment to gene enhancer regions, suggesting that the ligand-receptor complex recruits

different cofactors, leading to differential gene expression.[5]

Myostatin Inhibition via Follistatin Induction
The most distinctive feature of YK11's mechanism is its ability to dramatically increase the

expression of Follistatin (Fst).[3][6] Myostatin is a member of the transforming growth factor-

beta (TGF-β) superfamily and a powerful negative regulator of muscle mass.[4] By binding to

and inhibiting Myostatin, Follistatin effectively removes this natural "brake" on muscle growth,

leading to significant hypertrophy.[4][7]
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In vitro studies have definitively shown that while DHT does not affect Follistatin mRNA levels,

YK11 significantly upregulates its expression in an AR-dependent manner.[1][3] The anabolic

effects of YK11 on myogenic differentiation are almost completely reversed when Follistatin is

neutralized by an anti-Fst antibody, confirming that this pathway is the principal mediator of

YK11's potent muscle-building properties.[3][6]

Molecular Signaling Pathways
Primary Genomic Pathway in Myocytes
Upon entering a muscle cell, YK11 binds to the cytoplasmic AR. The YK11-AR complex then

translocates to the nucleus, where it binds to androgen response elements (AREs) in the

promoter regions of target genes. This leads to two primary outcomes:

Induction of Myogenic Regulatory Factors (MRFs): YK11 treatment leads to a more

significant upregulation of key MRFs—MyoD, Myf5, and Myogenin—compared to DHT.[3][6]

These transcription factors are critical for the determination and differentiation of myoblasts.

[8]

Induction of Follistatin: The YK11-AR complex potently activates the transcription of the

Follistatin gene. Secreted Follistatin then binds to and neutralizes circulating Myostatin,

preventing it from activating its own catabolic signaling pathway and thereby promoting

muscle growth.[3][7]

Caption: Primary genomic signaling pathway of YK11 in skeletal muscle cells.

Secondary Non-Genomic Pathway
In addition to its genomic actions, YK11 has been shown to activate rapid non-genomic

signaling. In osteoblasts, treatment with YK11 leads to the rapid phosphorylation and activation

of Akt (also known as Protein Kinase B) within minutes.[9][10] This effect is mediated by the

androgen receptor but does not require gene transcription.[9] The PI3K/Akt pathway is a well-

established regulator of protein synthesis and muscle hypertrophy. While primarily

demonstrated in bone cells, this non-genomic action likely contributes to YK11's overall

anabolic profile in muscle.[9][10]
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Caption: Non-genomic activation of the Akt pathway by YK11.

Quantitative Data Summary
The following tables summarize the quantitative effects of YK11 on myogenic gene expression

from key in vitro experiments. Data is derived from the foundational study by Kanno et al.

(2013) using C2C12 myoblasts.[3]

Table 1: Effect of YK11 vs. DHT on Myogenic Gene Expression in C2C12 Cells (Data

estimated from published graphical representations in Kanno et al., 2013. Values represent
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approximate fold change in mRNA expression relative to a solvent control after 4 days of

differentiation.)

Target Gene Treatment (500 nM)
Approximate Fold Change
vs. Control

Myf5 DHT ~ 3.5x

YK11 ~ 7.5x

MyoD DHT ~ 3.0x

YK11 ~ 3.5x

Myogenin DHT ~ 2.5x

YK11 ~ 5.0x

Table 2: Effect of YK11 vs. DHT on Follistatin (Fst) Expression in C2C12 Cells (Data estimated

from published graphical representations in Kanno et al., 2013. Values represent approximate

fold change in mRNA expression relative to a solvent control after 2 days of differentiation.)

Target Gene Treatment (500 nM)
Approximate Fold Change
vs. Control

Follistatin DHT ~ 1.0x (No significant change)

YK11 ~ 4.5x

Table 3: Follistatin-Dependence of YK11-Mediated Myf5 Upregulation (Data estimated from

published graphical representations in Kanno et al., 2013. Values represent approximate fold

change in Myf5 mRNA expression relative to a solvent control after 4 days.)

Treatment Group Approximate Fold Change vs. Control

YK11 (500 nM) ~ 3.0x

YK11 (500 nM) + Anti-Fst Antibody ~ 1.2x (Effect neutralized)
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Experimental Protocols
In Vitro Myogenic Differentiation of C2C12 Myoblasts
(Adapted from Kanno et al., 2013)[3]
This protocol outlines the core methodology used to determine the effects of YK11 on muscle

cell differentiation and gene expression.

Cell Culture:

Mouse C2C12 myoblast cells are maintained in a growth medium (GM) consisting of

Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin.

Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

Myogenic Differentiation Assay:

C2C12 myoblasts are seeded in multi-well plates and grown to confluence in GM.

To induce differentiation, the GM is replaced with a differentiation medium (DM) consisting

of DMEM supplemented with 2% horse serum.

Test compounds (e.g., YK11 at 500 nM, DHT at 500 nM, or solvent control) are added to

the DM.

Cells are incubated for a specified period (e.g., 2 to 4 days), with the medium and

compounds refreshed every 48 hours.

Gene Expression Analysis (qRT-PCR):

Total RNA is isolated from the cultured cells using a suitable reagent like ISOGEN II.

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

Quantitative real-time PCR (qRT-PCR) is performed using SYBR Green chemistry on a

real-time PCR system.
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Gene expression is quantified for target genes (MyoD, Myf5, Myogenin, Follistatin) and

normalized to a housekeeping gene (e.g., β-actin).

Follistatin Neutralization Experiment:

The myogenic differentiation assay is performed as described above.

For the experimental group, a neutralizing anti-Follistatin antibody (e.g., 0.5 µg/mL) is

added to the DM along with YK11.

A control group receives YK11 without the antibody.

Gene expression of MRFs is analyzed via qRT-PCR to determine if the effects of YK11
are reversed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15541520?utm_src=pdf-body
https://www.benchchem.com/product/b15541520?utm_src=pdf-body
https://www.benchchem.com/product/b15541520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Differentiation & Treatment (4 Days)

Analysis

Seed C2C12 Myoblasts

Grow to Confluence
in Growth Medium

Switch to
Differentiation Medium

Group 1:
Solvent Control

Group 2:
DHT (500 nM)

Group 3:
YK11 (500 nM)

Group 4:
YK11 + Anti-Fst Ab

Total RNA
Extraction

qRT-PCR Analysis

Quantify mRNA Levels:
- Follistatin

- MyoD
- Myf5

- Myogenin

Click to download full resolution via product page

Caption: Experimental workflow for in vitro analysis of YK11 in C2C12 myoblasts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15541520?utm_src=pdf-body-img
https://www.benchchem.com/product/b15541520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Sepsis-Induced Muscle Atrophy Model (Adapted
from Lee et al., 2021)[11]
This protocol was used to evaluate the protective effects of YK11 against muscle wasting in

vivo.

Animals and Acclimation:

Male BALB/c mice (e.g., 8 weeks old) are used.

Animals are acclimated to laboratory conditions for at least one week prior to the

experiment.

YK11 Administration:

Mice are divided into experimental groups: Vehicle Control, Sepsis + Vehicle, Sepsis +

YK11 (low dose), Sepsis + YK11 (high dose).

YK11 is administered orally (e.g., via gavage) at specified doses (e.g., 350 or 700 mg/kg)

daily for a pre-treatment period (e.g., 10 days). The vehicle control group receives the

same volume of the vehicle solution.

Induction of Sepsis:

After the pre-treatment period, sepsis is induced by intraperitoneal (IP) injection of a

bacterial strain (e.g., E. coli K1 at 1 x 10⁸ CFU/mouse).

Control animals receive a sterile saline IP injection.

Outcome Measurement:

Animal body weight and survival are monitored daily.

At the conclusion of the experiment, animals are euthanized.

Skeletal muscles (e.g., tibialis anterior, quadriceps) and fat pads are dissected and

weighed.
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Muscle tissue is processed for histological analysis (e.g., H&E staining) to measure

myofiber cross-sectional area and assess muscle cell atrophy.[11]

Blood and other organs may be collected to measure inflammatory markers.[12]

Conclusion
The mechanism of action of YK11 in skeletal muscle is a sophisticated, dual-pronged process

that distinguishes it from classical androgens and other SARMs. Its ability to act as a gene-

selective, partial agonist of the androgen receptor allows it to directly stimulate myogenic

regulatory factors. Critically, its unique capacity to robustly induce Follistatin expression leads

to the effective inhibition of Myostatin, a primary negative regulator of muscle growth. This

combination of direct anabolic signaling and the removal of a key catabolic brake positions

YK11 as a compound with significant myotrophic potential. Further research into its differential

cofactor recruitment and non-genomic effects will continue to illuminate the precise molecular

details of this novel anabolic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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